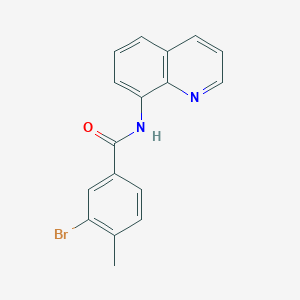
3-bromo-4-methyl-N-(quinolin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-4-methyl-N-(quinolin-8-yl)benzamide is an organic compound with the molecular formula C17H13BrN2O and a molecular weight of 341.2 g/mol. This compound is characterized by the presence of a bromine atom, a methyl group, and a quinoline moiety attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-methyl-N-(quinolin-8-yl)benzamide typically involves the following steps:
Methylation: The addition of a methyl group to the benzene ring.
Quinoline Attachment: The attachment of a quinoline moiety to the benzene ring.
Amidation: The formation of the benzamide structure by reacting the intermediate with an amine.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-methyl-N-(quinolin-8-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amines or alcohols.
Substitution: Compounds with various functional groups replacing the bromine atom.
Scientific Research Applications
3-bromo-4-methyl-N-(quinolin-8-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-4-methyl-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets and pathways The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity
Comparison with Similar Compounds
Similar Compounds
3-bromo-4-methyl-N-quinolin-6-ylbenzamide: Similar structure with the quinoline moiety attached at a different position.
3-chloro-4-methyl-N-quinolin-8-ylbenzamide: Similar structure with a chlorine atom instead of a bromine atom.
4-methyl-N-quinolin-8-ylbenzamide: Lacks the bromine atom.
Uniqueness
3-bromo-4-methyl-N-(quinolin-8-yl)benzamide is unique due to the specific positioning of the bromine atom, methyl group, and quinoline moiety, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C17H13BrN2O |
|---|---|
Molecular Weight |
341.2 g/mol |
IUPAC Name |
3-bromo-4-methyl-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C17H13BrN2O/c1-11-7-8-13(10-14(11)18)17(21)20-15-6-2-4-12-5-3-9-19-16(12)15/h2-10H,1H3,(H,20,21) |
InChI Key |
KHIOBQJJUJKMJU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)Br |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)Br |
solubility |
0.4 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















